molecular formula C11H14BrF B6290739 2-Bromo-1-fluoro-4-pentylbenzene CAS No. 2432848-95-6

2-Bromo-1-fluoro-4-pentylbenzene

Cat. No. B6290739
CAS RN: 2432848-95-6
M. Wt: 245.13 g/mol
InChI Key: TZDCMAKVPKQKNF-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-pentylbenzene is a chemical compound with the CAS Number: 2432848-95-6 . It has a molecular weight of 245.13 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid . Its molecular weight is 245.13 .

Scientific Research Applications

Synthesis of Fluorinated Biphenyl Derivatives

Fluorinated biphenyls are critical in the development of pharmaceuticals, novel materials, and components of liquid crystalline media. The study by Roghayeh Sadeghi Erami et al. (2017) explores the use of palladium nanoparticles supported on COOH-modified graphene for Suzuki-Miyaura C-C coupling reactions. This method efficiently synthesizes fluorinated biphenyl derivatives, demonstrating the potential of related fluorobromobenzene compounds in green chemistry and material science applications (Sadeghi Erami et al., 2017).

Radiopharmaceutical Synthesis

In radiopharmaceutical research, halogenated benzene derivatives serve as precursors for synthesizing radio-labeled compounds for diagnostic imaging. Ermert et al. (2004) highlighted the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in the production of PET (Positron Emission Tomography) tracers. This underscores the significance of bromofluorobenzene compounds in creating high-yield, radiochemically pure tracers for medical imaging (Ermert et al., 2004).

Organic Synthesis and Catalysis

Organic synthesis techniques often leverage halogenated benzene derivatives as intermediates for constructing complex molecules. For instance, the research by Qiu et al. (2009) presents a practical synthesis approach for 2-fluoro-4-bromobiphenyl, a compound structurally related to 2-Bromo-1-fluoro-4-pentylbenzene, highlighting the compound's utility in manufacturing non-steroidal anti-inflammatory drugs. This study illustrates the broad utility of such halogenated compounds in synthesizing biologically active molecules (Qiu et al., 2009).

Material Science and Electrochemistry

In material science, halogenated benzene derivatives are explored for their potential in enhancing lithium-ion battery performance. Zhang Qian-y's research (2014) on a bifunctional electrolyte additive for lithium-ion batteries exemplifies the exploration of bromofluorobenzene derivatives in improving battery safety and efficiency. The study suggests these compounds can form protective polymer films on electrodes, showcasing their applicability in energy storage technologies (Zhang Qian-y, 2014).

Mechanism of Action

properties

IUPAC Name

2-bromo-1-fluoro-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF/c1-2-3-4-5-9-6-7-11(13)10(12)8-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDCMAKVPKQKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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